17R-HDHA is a lipid mediator derived from docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. [, ] It belongs to a family of specialized pro-resolving mediators (SPMs) known as resolvins. [, , ] Resolvins play a crucial role in actively resolving inflammation, promoting tissue repair, and restoring homeostasis following an inflammatory response. [, , , , ] 17R-HDHA serves as a precursor to other resolvins, particularly those in the D series, including aspirin-triggered resolvin D1 (AT-RvD1). [, , , ]
17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid, commonly referred to as 17R-hydroxy-docosahexaenoic acid or 17R-HDHA, is a polyunsaturated fatty acid derived from docosahexaenoic acid (DHA). This compound plays a significant role in the resolution of inflammation and is involved in the biosynthesis of specialized pro-resolving mediators known as resolvins. Its molecular formula is with a molecular weight of approximately 344.5 g/mol.
17R-HDHA is primarily synthesized from DHA through enzymatic reactions involving lipoxygenase enzymes. Specifically, it is produced by the action of 15-lipoxygenase on DHA. This metabolic pathway highlights its origin from dietary sources rich in omega-3 fatty acids, such as fish oil and algae.
This compound is classified as a hydroxy fatty acid and is part of the family of bioactive lipid mediators that contribute to the resolution of inflammation. It is recognized for its anti-inflammatory properties and potential therapeutic applications in inflammatory diseases.
The synthesis of 17R-HDHA can occur via enzymatic pathways or through chemical synthesis methods. The predominant method involves the enzymatic conversion of DHA by lipoxygenases. In particular, 15-lipoxygenase catalyzes the formation of 17R-HDHA from DHA.
In laboratory settings, synthetic approaches often utilize chiral pool strategies and stereoselective reactions to produce specific configurations of hydroxy fatty acids. For instance, researchers have employed techniques such as the Z-Wittig reaction and selective reductions to achieve desired stereochemistry in related compounds .
The molecular structure of 17R-HDHA features multiple double bonds characteristic of polyunsaturated fatty acids, specifically in a cis configuration at positions 4, 7, 10, 13, and trans at position 15. The hydroxyl group at position 17 contributes to its unique properties.
17R-HDHA participates in various biochemical reactions that lead to the formation of resolvins. For example, it can be converted into resolvin D1 (AT-RvD1) through further enzymatic modifications by cyclooxygenase enzymes in the presence of aspirin .
The metabolic pathway involves several steps:
The mechanism by which 17R-HDHA exerts its effects involves its conversion into resolvins that interact with specific receptors on immune cells. For instance, AT-RvD1 binds to the lipoxin A4 receptor (ALX), promoting macrophage phagocytosis and inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .
Studies have demonstrated that these interactions lead to enhanced resolution of inflammation and tissue repair processes, highlighting the therapeutic potential of compounds derived from omega-3 fatty acids like DHA.
17R-hydroxy-docosahexaenoic acid has garnered attention for its potential applications in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0